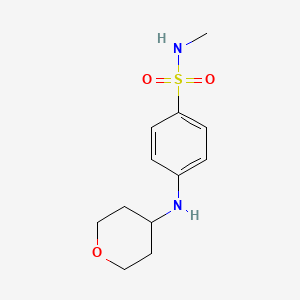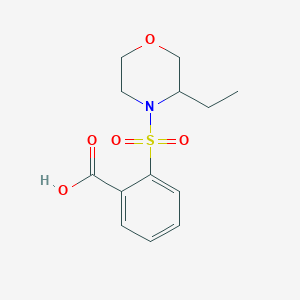
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one, also known as DBZ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBZ belongs to the family of benzothiazinones, which are known for their antibacterial and antitubercular properties.
作用機序
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one inhibits the activity of the Notch protein by binding to a specific site on the protein called the gamma-secretase cleavage site. This prevents the cleavage of the Notch protein and inhibits its downstream signaling pathways. The inhibition of Notch signaling by 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has been shown to have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. In cancer cells, 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one inhibits cell proliferation and induces apoptosis. In models of Alzheimer's disease, 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one reduces the accumulation of beta-amyloid plaques and improves cognitive function. In models of heart failure, 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one improves cardiac function and reduces fibrosis. The exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in a laboratory setting. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one is not specific to the Notch protein and can inhibit other gamma-secretase substrates. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one. One area of interest is the development of more specific Notch inhibitors that do not inhibit other gamma-secretase substrates. Another area of interest is the development of new formulations of 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one that improve its solubility and bioavailability. Finally, there is interest in studying the effects of 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one in combination with other therapies for cancer, Alzheimer's disease, and heart failure. Overall, 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has significant potential as a therapeutic agent and as a research tool for understanding the role of Notch signaling in disease.
合成法
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation to yield the final product. The synthesis of 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein called Notch, which plays a critical role in cell differentiation and proliferation. Notch signaling has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and to improve cardiac function in models of heart failure.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZPNALYMPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzothiazin-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
